molecular formula C25H23N3O2S2 B306060 2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B306060
M. Wt: 461.6 g/mol
InChI Key: ABYIOYTZWPSEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothieno[2,3-d]pyrimidine class of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to have activity against a number of different targets, including cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of different effects on the body. This compound has been found to have activity against a number of different targets, including cancer cells, viruses, and bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to target a wide range of different biological targets. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are a number of different future directions that could be pursued with regards to the study of 2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide. Some potential areas of interest include the development of new drugs based on this compound, the study of its effects on different biological targets, and the exploration of its potential applications in various fields of scientific research. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves the reaction of 3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with N-phenylacetyl chloride in the presence of a suitable base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and purification.

Scientific Research Applications

2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been found to have a number of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria.

properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[3-(3-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C25H23N3O2S2/c1-16-8-7-11-18(14-16)28-24(30)22-19-12-5-6-13-20(19)32-23(22)27-25(28)31-15-21(29)26-17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,26,29)

InChI Key

ABYIOYTZWPSEIH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCCC5

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCCC5

Origin of Product

United States

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